Boc-D-asparagine
Overview
Description
Boc-D-asparagine is an asparagine derivative . It is also known as Boc-D-Asn-OH and has the molecular formula C9H16N2O5 . It is used by bacteria such as Saccharomyces cerevisiae as a sole nitrogen source for replication .
Synthesis Analysis
Boc-D-asparagine can be synthesized from aspartate and glutamine. Asparagine synthetase (ASN) is one of the key enzymes responsible for this synthesis. The process involves the amination of aspartate, which is catalyzed by ASN in an ATP-dependent amidotransferase reaction . A slow-onset, tight binding inhibitor, which exhibits nanomolar affinity for human ASN in vitro, exhibits excellent selectivity at 10 μM concentration in HCT-116 cell lysates with almost no off-target binding .
Molecular Structure Analysis
The molecular weight of Boc-D-asparagine is 232.23 g/mol . The IUPAC name is (2R)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid . The InChIKey is FYYSQDHBALBGHX-RXMQYKEDSA-N .
Chemical Reactions Analysis
The solvent was evaporated under reduced pressure till 1,4-dioxane was distilled and the pH adjusted to 2 with HCI 37% to give a white solid that was filtered, washed with water and dried .
Physical And Chemical Properties Analysis
Boc-D-asparagine has an empirical formula of C9H16N2O5 . Its molecular weight is 232.23 .
Scientific Research Applications
Peptide Synthesis : Boc-D-asparagine is used in automated solid-phase peptide synthesis, as demonstrated by Reid and Simpson (1992). They found that using 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) as a coupling reagent for Boc-amino acid derivatives, including Boc-D-asparagine, resulted in efficient coupling and shorter overall cycle times compared to the DCC-mediated procedure (Reid & Simpson, 1992).
Protecting Group for Carboxamide in Peptide Chemistry : Sakura, Hirose, and Hashimoto (1985) synthesized novel L-asparagine derivatives with the carboxamide nitrogen protected by Boc. These derivatives were used in peptide synthesis without nitrile formation (Sakura et al., 1985).
Deamidation Studies : Capasso et al. (1989) studied the deamidation reaction of asparaginyl peptides, including Boc-Asn-Gly-Gly-NH2. They found that the conversion of the amide side-chain of asparagine to a carboxyl group occurs via a succinimide intermediate (Capasso et al., 1989).
Synthesis of Protein-Tyrosine Kinase Inhibitors : Lee, Jurayj, and Cushman (1994) used tert-Boc-D-Deoxymimosine, prepared from tert-Boc-D-asparagine, in the synthesis of [L-3-Deoxymimosine4]-angiotensin I as part of a strategy to design and synthesize selective protein-tyrosine kinase (PTK) inhibitors (Lee et al., 1994).
Suzuki–Miyaura Diversification in Aqueous Media : Willemse et al. (2015) reported on the modification of unprotected and Boc-protected aromatic amino acids, including asparagine, in aqueous media for medicinal chemistry and chemical biology applications (Willemse et al., 2015).
Safety And Hazards
Future Directions
Expression of human asparagine synthetase (ASNS) promotes metastatic progression and tumor cell invasiveness in colorectal and breast cancer, presumably by altering cellular levels of L-asparagine . This suggests that Boc-D-asparagine and other asparagine derivatives could potentially be targeted in cancer therapies .
Relevant Papers
Several papers have been retrieved that are relevant to Boc-D-asparagine. These include a paper on the high-resolution crystal structure of human asparagine synthetase , a paper on the mild deprotection of the N-tert-butyl-dicarbonate (N-Boc) group , and a paper on asparagine: a metabolite to be targeted in cancers .
properties
IUPAC Name |
(2R)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O5/c1-9(2,3)16-8(15)11-5(7(13)14)4-6(10)12/h5H,4H2,1-3H3,(H2,10,12)(H,11,15)(H,13,14)/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYSQDHBALBGHX-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00364634 | |
Record name | Boc-D-asparagine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00364634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-asparagine | |
CAS RN |
75647-01-7 | |
Record name | Boc-D-asparagine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00364634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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